molecular formula C22H20N2O5 B12169388 methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B12169388
M. Wt: 392.4 g/mol
InChI Key: UAOYVQRNIASKET-UHFFFAOYSA-N
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Description

Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that features a trimethoxyphenyl group attached to a pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the trimethoxyphenyl group . The reaction conditions often include the use of microwave irradiation to speed up the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as flash chromatography and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets. For instance, it inhibits tubulin polymerization, which is crucial for cell division. This action is similar to that of colchicine, a well-known anti-cancer agent . The compound also affects various signaling pathways, including the ERK pathway, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate stands out due to its unique trimethoxyphenyl group, which enhances its binding affinity and specificity for molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C22H20N2O5/c1-26-17-10-9-13(20(27-2)21(17)28-3)18-19-14(11-16(24-18)22(25)29-4)12-7-5-6-8-15(12)23-19/h5-11,23H,1-4H3

InChI Key

UAOYVQRNIASKET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3)OC)OC

Origin of Product

United States

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